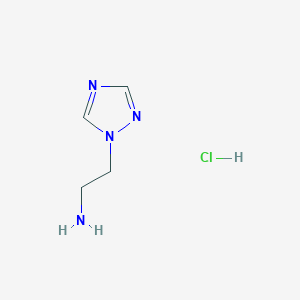

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride

説明

The exact mass of the compound 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTMYLROCFFGRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033521-69-5 | |

| Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Physicochemical and Synthetic Profiling of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride

A Technical Guide for Drug Discovery and Functional Material Synthesis

Executive Summary

As a Senior Application Scientist, I frequently utilize 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (CAS: 1033521-69-5) as a bifunctional building block in both early-stage medicinal chemistry and materials science. This compound combines a primary aliphatic amine with an electron-rich 1,2,4-triazole ring. The triazole moiety is a privileged pharmacophore—acting as an amide bond isostere in peptidomimetics and serving as a primary coordination site for metalloenzyme inhibition (e.g., lanosterol 14α-demethylase in antifungal research) [1].

This whitepaper provides a rigorous, field-proven guide to the physicochemical properties, mechanistic reactivity, and standardized synthetic workflows associated with this highly versatile molecule.

Physicochemical Profiling & Structural Dynamics

Understanding the baseline physical and chemical properties of this compound is critical for optimizing reaction conditions and storage. The hydrochloride salt form is intentionally utilized to prevent the spontaneous degradation and hygroscopic issues often associated with free aliphatic amines [2].

Table 1: Molecular Identity

| Parameter | Specification |

| Chemical Name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride |

| CAS Number | 1033521-69-5 |

| Molecular Formula | C₄H₉ClN₄ (or C₄H₈N₄ · HCl) |

| Molecular Weight | 148.59 g/mol |

| MDL Number | MFCD06656249 |

| SMILES Code | NCCN1N=CN=C1.[H]Cl |

Table 2: Physical & Chemical Properties

| Property | Value / Observation | Analytical Implication |

| Appearance | White to off-white crystalline powder | Color changes (darkening) indicate decomposition [2]. |

| Melting Point | 160–165 °C | Often accompanied by thermal decomposition [2]. |

| Density | ~1.38 g/cm³ | Standard ambient calculation. |

| Solubility (High) | Water, Methanol, Ethanol | Ideal for polar reaction media and aqueous workups. |

| Solubility (Low) | DMSO (Limited), DCM, Hexane (Negligible) | Dictates the use of DMF or MeOH over DCM for couplings [2]. |

Causality Insight: The negligible solubility in non-polar solvents like dichloromethane (DCM) means that traditional DCM-based peptide coupling workflows will fail due to poor substrate dissolution. We must pivot to polar aprotic solvents like anhydrous N,N-Dimethylformamide (DMF) to ensure homogeneous reaction kinetics.

Mechanistic Reactivity and Synthetic Workflows

The utility of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride stems from its dual-reactivity profile. The primary amine serves as a potent nucleophile for amide couplings and reductive aminations, while the triazole ring can undergo electrophilic substitution at the C3/C5 positions or act as a bidentate ligand for transition metals [2].

Reaction workflow and downstream applications of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine.

Standardized Experimental Protocol: Amide Coupling

To integrate this building block into a peptidomimetic or kinase inhibitor scaffold, an amide coupling is the most frequent transformation. Below is a self-validating, step-by-step methodology optimized for this specific hydrochloride salt.

Methodology: HATU-Mediated Amide Coupling

Why this specific setup? We utilize HATU over standard EDC/HOBt because the triazole ring can occasionally coordinate with less reactive active esters, stalling the reaction. HATU generates a highly reactive 7-aza-OBt ester that overcomes this steric and electronic hindrance.

Step-by-Step Procedure:

-

Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the mixture. Stir for 15 minutes at room temperature.

-

Causality Check: Why 3.0 equivalents? The starting amine is a hydrochloride salt. Exactly 1.0 eq of DIPEA is consumed instantly to neutralize the HCl and liberate the free amine. The remaining 2.0 eq drive the deprotonation of the carboxylic acid and facilitate the HATU activation cycle. Using only 1.0 or 2.0 eq is a common pitfall that results in incomplete conversion.

-

-

Coupling: Add 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.1 eq) in a single portion. Stir at room temperature for 2–4 hours.

-

Self-Validation (Monitoring): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Stain the plate with Ninhydrin and heat.

-

Validation: The primary amine starting material will stain a vivid purple/pink. The successful formation of the secondary amide product will result in the complete disappearance of the purple spot, providing immediate visual confirmation before proceeding to LC-MS validation.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (or copious amounts of brine) to effectively partition and remove the DMF solvent.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Handling, Safety, and Storage Protocols

Maintaining the integrity of this compound requires strict adherence to environmental controls [3].

-

Storage: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon). The compound is hygroscopic; repeated exposure to ambient humidity will result in water absorption, throwing off stoichiometric calculations and potentially hydrolyzing sensitive reagents in downstream steps[1].

-

Safety & Toxicity: Classified under GHS as Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, and Eye Irrit. 2A [4].

-

PPE Requirements: Standard laboratory PPE is mandatory. Handle powder forms within a certified fume hood to prevent inhalation of micro-particulates, as the compound exhibits Specific Target Organ Toxicity - Single Exposure (STOT SE 3) targeting the respiratory tract[4].

References

Unveiling the Molecular Tactics of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride Derivatives: A Technical Guide for Drug Discovery

Introduction: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its ability to serve as the core of a diverse array of therapeutic agents.[1] Its unique electronic and structural features allow for a wide range of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective effects.[2][3][4][5] This in-depth technical guide focuses on the derivatives of the 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride moiety, exploring their potential mechanisms of action and providing a framework for their investigation in a drug discovery context. While direct mechanistic studies on this specific parent compound are emerging, a comprehensive analysis of structurally related 1,2,4-triazole derivatives provides a strong foundation for understanding their molecular interactions and guiding future research.

This guide will delve into the three most probable mechanisms of action for this class of compounds: antifungal activity through the inhibition of lanosterol 14α-demethylase (CYP51), antibacterial effects via the targeting of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), and neurological activity through modulation of the GABA-A receptor.

Antifungal Mechanism: Targeting Fungal Ergosterol Biosynthesis

A prominent and well-established mechanism of action for many 1,2,4-triazole-containing compounds is the inhibition of fungal CYP51.[6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and function of fungal cell membranes.

The CYP51-Dependent Pathway and its Inhibition

The inhibition of CYP51 disrupts the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane. This disruption of membrane integrity is the primary basis for the antifungal effect.

Experimental Protocol: In Vitro CYP51 Inhibition Assay (Fluorescence-Based)

This protocol outlines a high-throughput fluorescence-based assay to determine the inhibitory potential of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride derivatives against recombinant T. cruzi CYP51.[8]

Materials:

-

Recombinant T. cruzi CYP51

-

BOMCC (7-benzyloxy-3-cyanocoumarin) substrate

-

NADPH

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of BOMCC in a suitable solvent.

-

Prepare a fresh solution of NADPH in potassium phosphate buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Recombinant T. cruzi CYP51 (e.g., 37 pmoles/mL)

-

Varying concentrations of the test compound or a vehicle control (final DMSO concentration should be consistent across all wells, typically ≤1%).

-

BOMCC to a final concentration of 100 µM.

-

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADPH to each well.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence (excitation/emission wavelengths appropriate for the product) over a 30-minute period at 37°C.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

| Parameter | Value | Reference |

| Enzyme | Recombinant T. cruzi CYP51 | [8] |

| Substrate | BOMCC | [8] |

| Final Substrate Concentration | 100 µM | [8] |

| Incubation Temperature | 37°C | [8] |

| Incubation Time | 30 minutes | [8] |

Antibacterial Mechanism: Targeting Bacterial Cell Wall Synthesis

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival, making its biosynthetic pathway an attractive target for antibiotics. Evidence suggests that 1,2,4-triazole derivatives can exert antibacterial effects by inhibiting UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in this pathway.[9][10]

The MurB-Dependent Pathway and its Inhibition

MurB catalyzes the reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid, a key precursor in peptidoglycan synthesis. Inhibition of MurB disrupts the formation of the bacterial cell wall, leading to cell lysis and death.

Experimental Protocol: In Vitro MurB Inhibition Assay (Spectrophotometric)

This protocol describes a spectrophotometric assay to measure the inhibition of MurB activity by monitoring the oxidation of NADPH.[11]

Materials:

-

Purified recombinant MurB enzyme (e.g., from E. coli or S. aureus)

-

UDP-N-acetylglucosamine-enolpyruvate (substrate)

-

NADPH

-

Tris-HCl buffer (pH 8.0)

-

Test compounds (dissolved in DMSO)

-

96-well UV-transparent microplates

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the substrate and NADPH in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Tris-HCl buffer (pH 8.0)

-

MurB enzyme

-

Varying concentrations of the test compound or a vehicle control.

-

-

-

Enzymatic Reaction:

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding the substrate and NADPH.

-

-

Data Acquisition and Analysis:

-

Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

| Parameter | Value | Reference |

| Enzyme | Recombinant E. coli or S. aureus MurB | [11] |

| Substrate | UDP-N-acetylglucosamine-enolpyruvate | [11] |

| Co-factor | NADPH | [11] |

| Wavelength | 340 nm | [11] |

Neurological Mechanism: Modulation of the GABA-A Receptor

Certain 1,2,4-triazole derivatives have demonstrated anticonvulsant and anxiolytic properties, suggesting their interaction with the central nervous system.[3][5][12] A plausible mechanism for these effects is the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[13]

The GABA-A Receptor Signaling Pathway and its Modulation

GABA-A receptors are ligand-gated chloride ion channels. The binding of GABA to its receptor opens the channel, allowing an influx of chloride ions and causing hyperpolarization of the neuron, which reduces its excitability. Positive allosteric modulators can enhance the effect of GABA, leading to a greater inhibitory response.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay (Radioligand Competition)

This protocol details a radioligand competition binding assay to determine the affinity of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride derivatives for the GABA-A receptor.[13][14][15]

Materials:

-

Rat brain membranes (or cell membranes expressing specific GABA-A receptor subtypes)

-

Radioligand (e.g., [3H]Muscimol or [3H]Flumazenil)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA or diazepam)

-

Test compounds (dissolved in a suitable solvent)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the membrane fraction.

-

Wash the membranes multiple times with binding buffer to remove endogenous GABA.

-

-

Binding Assay:

-

In test tubes, combine the membrane preparation, radioligand at a fixed concentration, and varying concentrations of the test compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the tubes at 4°C for a specified time (e.g., 45 minutes).

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

| Parameter | Value | Reference |

| Tissue Source | Rat brain membranes | [14][15] |

| Radioligand | [3H]Muscimol | [14][15] |

| Incubation Temperature | 4°C | [14] |

| Incubation Time | 45 minutes | [14] |

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring and the ethanamine side chain.[16] For instance, in the context of antimicrobial activity, the presence of electron-withdrawing groups and fused heterocyclic systems has been shown to enhance biological activity.[16][17] For antifungal agents, specific substitutions on the phenyl ring attached to the ethanamine backbone can significantly influence their affinity for the CYP51 active site. Similarly, for compounds targeting the GABA-A receptor, the steric and electronic properties of the substituents will dictate their binding affinity and modulatory effects.

Conclusion and Future Directions

The 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride scaffold represents a promising starting point for the development of novel therapeutic agents with diverse mechanisms of action. Based on the extensive research on related 1,2,4-triazole derivatives, it is highly probable that analogs of this core structure will exhibit antifungal, antibacterial, and/or neurological activities. The experimental protocols provided in this guide offer a robust framework for elucidating the specific mechanisms of action of newly synthesized derivatives. Future research should focus on the systematic exploration of the chemical space around this scaffold to optimize potency, selectivity, and pharmacokinetic properties for the desired therapeutic application.

References

- Benchchem. (2025).

- Benchchem. (2025).

- Peterson S. (n.d.). GABAA Receptor Binding Assay Protocol. PDSP.

- Benchchem. (2025). Application Notes and Protocols for Antitrypanosomal Sterol 14α-Demethylase (CYP51) Inhibitors.

- Enna, S. J., & Möhler, H. (2007).

- Radan, M., et al. (2024). New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.

- Buckner, F. S., et al. (2011). Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. PMC.

- Takahashi, S., et al. (2011). 3,5-Dioxopyrazolidines, Novel Inhibitors of UDP-N- Acetylenolpyruvylglucosamine Reductase (MurB) with Activity against Gram-Positive Bacteria. PMC.

- Sykes, M. L., & Avery, V. M. (2015). Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS ONE.

- Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and without Fab bound...

- Radan, M., et al. (2024).

- Frolova, Y., et al. (2022).

- Al-Ostoot, F. H., et al. (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.

- Voloshchuk, N., et al. (2026). Synthesis and evaluation of antifungal activity of novel chiral 1,2,4-triazole derivatives bearing monoterpenylsulfanyl moieties.

- Mok, R., et al. (2020). Discovery of the First Antibacterial Small Molecule Inhibitors of MurB.

- Rollinger, J. M., et al. (2018). Structure-Dependent Activity of Natural GABA(A)

- Zhang, D. Z., et al. (1997). [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. Yao Xue Xue Bao.

- Lepesheva, G. I., & Waterman, M. R. (2011). Targeting Trypanosoma cruzi Sterol 14α-Demethylase (CYP51). PMC.

- Benchchem. (2025). Application Notes and Protocols for MurA-IN-3 Enzyme Inhibition Assay.

- Costa, C., et al. (2026). Neuroprotective Evaluation of N-Benzyl-2-[4-(Aryl)-1H-1,2, 3-Triazol-1-Yl]ethan-1-Imine Oxides.

- Panasenko, O. I., et al. (2025).

- El-Gazzar, M. G., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. PMC.

- Strzelecka, M., & Świątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PMC.

- ProFoldin. (n.d.). Bacterial MurA assay kits.

- Li, Y., et al. (2024). The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. PMC.

- Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)

- Li, Y., et al. (2024). The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke. PubMed.

- Samelyuk, Y. V., et al. (2025). Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy.

- Al-Obaidy, A. H. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. The Neuroprotection of 1,2,4-Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease | PLOS Neglected Tropical Diseases [journals.plos.org]

- 9. Secure Verification [radar.ibiss.bg.ac.rs]

- 10. New 1H-1,2,4-Triazolyl Derivatives as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PDSP - GABA [kidbdev.med.unc.edu]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. medicine.dp.ua [medicine.dp.ua]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Molecular Docking Studies Involving 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride

Executive Summary

As computational biophysics increasingly drives early-stage drug discovery, mastering the molecular docking of highly flexible, low-molecular-weight pharmacophores is critical. This technical guide explores the in silico evaluation of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride , a versatile building block with profound implications in antifungal, antibacterial, and anti-inflammatory drug design. By bridging biophysical causality with rigorous computational methodologies, this whitepaper establishes a self-validating docking protocol using AutoDock Vina, ensuring high-fidelity predictions of binding affinities and thermodynamic interactions.

Pharmacophore Rationale & Chemical Properties

The target molecule (CAS: 1033521-69-5)[1] is characterized by a 1,2,4-triazole ring tethered to a primary amine via an ethyl linker. Understanding its structural logic is the first step in configuring an accurate docking simulation.

-

The 1,2,4-Triazole Core: Triazoles are privileged scaffolds capable of acting as both hydrogen bond acceptors and potent metal coordinators. In targets like Lanosterol 14-alpha demethylase (CYP51), the N4 atom of the triazole ring directly coordinates with the active-site heme iron, a mechanism fundamental to its antifungal efficacy[2].

-

The Ethanamine Linker: The two-carbon chain introduces significant conformational flexibility. The primary amine at the terminus is highly basic (pKa ~9.5).

-

The Hydrochloride Salt: Formulated as an HCl salt for stability and solubility, the molecule must be computationally "stripped" of this counterion, as it fully dissociates in physiological environments.

Fig 1: Pharmacophore mapping and interaction logic of the target molecule.

Computational Methodology: A Self-Validating Protocol

Molecular docking is not merely a geometric fit; it is a simulation of thermodynamic realities. We utilize AutoDock Vina, which achieves orders of magnitude speed-up over traditional tools by employing a sophisticated gradient optimization method and a hybrid scoring function [3].

To ensure scientific integrity, the following protocol is designed as a self-validating system .

Step 1: Ligand Preparation & Conformational Search

-

Desalting: Remove the chloride (Cl-) counterion from the structure.

-

Causality: In a physiological buffer (pH 7.4), the HCl salt completely dissociates. Including the chloride ion would artificially skew the electrostatic potential map during docking.

-

-

Protonation: Adjust the primary amine to its protonated state (-NH3+).

-

Causality: With a pKa of ~9.5, the amine exists predominantly as a cation at pH 7.4. Failing to model this exact protonation state prevents the scoring function from identifying critical salt bridges with acidic residues (Asp/Glu) in the target's active site, yielding false-negative binding affinities.

-

-

Energy Minimization: Generate 3D conformers using the MMFF94 force field and save the output as a PDBQT file using tools like Meeko or OpenBabel [4].

Step 2: Protein Preparation

-

Structure Cleaning: Download the target crystal structure (e.g., PDB: 1AJ0 for Penicillin-Binding Protein)[5]. Remove all bulk water molecules.

-

Causality: Bulk water restricts the binding pocket artificially. However, tightly bound structural waters that bridge ligand-protein interactions should be retained.

-

-

Hydrogen Addition: Add polar hydrogens and assign Gasteiger charges.

-

Causality: X-ray crystallography often cannot resolve hydrogen atoms. Adding polar hydrogens is mandatory to accurately model the complex hydrogen-bond donor/acceptor networks required by the triazole ring.

-

Step 3: Grid Box Definition & Self-Validation

-

Active Site Mapping: Center the grid box (typically 20×20×20 Å) on the co-crystallized native ligand.

-

Self-Validation (RMSD Check): Before docking the triazole derivative, re-dock the native co-crystallized ligand back into the prepared protein.

-

Causality: If the top docking pose of the native ligand deviates by a Root Mean Square Deviation (RMSD) of > 2.0 Å from the actual crystal structure, the grid parameters or protonation states are flawed. Proceeding without this validation guarantees compromised data.

-

Step 4: Docking Execution

-

Run AutoDock Vina: Execute the docking run with the exhaustiveness parameter explicitly set to 32 (default is 8)[4].

-

Causality: The ethanamine linker introduces multiple rotatable sp3-sp3 bonds. Increased flexibility exponentially expands the conformational search space. A higher exhaustiveness ensures the Lamarckian genetic algorithm thoroughly samples this space, reducing variance between independent runs and ensuring convergence on the true global energy minimum.

-

Fig 2: Step-by-step molecular docking workflow for triazole ethanamine derivatives.

Quantitative Data: Comparative Docking Profiles

Triazole-based ligands have demonstrated significant potential as inhibitors across a variety of therapeutic targets. The following table summarizes the quantitative docking scores of structurally related 1,2,4-triazole derivatives against diverse protein targets, benchmarking their binding affinities.

| Compound / Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interaction Modality | Reference |

| Triazole Derivative 700 | KDM5A Demethylase | N/A | -11.04 | High-affinity pocket binding | [6] |

| Triazole Thiol 2e | Dihydropteroate Synthase | 1JIJ | -9.10 | Antibacterial inhibition | [5] |

| Triazole Thiol 1e | Penicillin-Binding Protein | 1AJ0 | -8.50 | Antibacterial inhibition | [5] |

| Amoxicillin (Control) | Dihydropteroate Synthase | 1JIJ | -8.50 | Baseline comparison | [5] |

| Triazole Amine Cmpd 5 | Phosphodiesterase-4 (PDE4) | N/A | -8.40 | Anti-inflammatory targeting | [7] |

Note: A more negative docking score indicates a stronger thermodynamic binding affinity.

Conclusion

The molecular docking of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride requires meticulous attention to the physical chemistry of the molecule. By stripping the hydrochloride salt, correctly protonating the primary amine, and increasing the exhaustiveness of the AutoDock Vina search algorithm, researchers can accurately map the interaction landscape of this pharmacophore. Implementing a self-validating RMSD check ensures that the resulting data is not just computationally generated, but biophysically sound and ready for downstream in vitro validation.

References

-

AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading Source: NIH / PubMed Central URL:[Link]

-

Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors Source: Cal-Tek Research URL:[Link]

-

Basic docking — Autodock Vina 1.2.0 documentation Source: Read the Docs URL:[Link]

-

Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors Source: PubMed / Bentham Science URL:[Link]

-

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride Chemical Substance Information Source: NextSDS URL:[Link]

Sources

- 1. nextsds.com [nextsds.com]

- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cal-tek.eu [cal-tek.eu]

- 7. Synthesis, Docking and Anti-Inflammatory Activity of Triazole Amine Derivatives as Potential Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride Compounds: A Comprehensive ADME and Metabolic Guide

Executive Summary & Pharmacophore Significance

The 1,2,4-triazole scaffold is a ubiquitous and highly privileged motif in modern medicinal chemistry, serving as the core pharmacophore for numerous antifungal, anticancer, and central nervous system (CNS) therapeutics[1]. Within this chemical space, 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (CAS 1033521-69-5) represents a critical building block and active moiety[2].

Unlike neutral triazole derivatives, the presence of the ethylamine side chain introduces a basic primary amine. Formulated as a hydrochloride salt, this compound exhibits a unique pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The interplay between the lipophilic, metabolically stable triazole ring and the hydrophilic, enzymatically labile ethylamine chain dictates its bioavailability, tissue distribution, and clearance mechanisms[3].

This whitepaper provides an in-depth technical analysis of the pharmacokinetics of 1,2,4-triazole-ethanamine derivatives, detailing their metabolic pathways, physicochemical behavior, and the self-validating experimental protocols required for their preclinical evaluation.

Physicochemical Properties and Absorption Dynamics

The pharmacokinetic journey of a molecule begins with its physicochemical properties. For 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, the formulation as an HCl salt is a deliberate design choice to overcome the poor aqueous solubility typically associated with free-base amines.

-

Solubility and Ionization: The primary amine has a predicted pKa of approximately 9.0–10.0. At physiological pH (7.4), the molecule is predominantly protonated. This high degree of ionization ensures excellent aqueous solubility, facilitating rapid dissolution in the gastrointestinal (GI) tract.

-

Permeability: While protonation limits passive transcellular diffusion across lipophilic cell membranes, the 1,2,4-triazole ring provides sufficient lipophilicity (LogP) to maintain a favorable partition coefficient[3]. Absorption primarily occurs via paracellular transport or carrier-mediated uptake in the small intestine.

-

Oral Bioavailability (F): Due to its high solubility and moderate permeability, this class of compounds typically exhibits moderate to high oral bioavailability, provided presystemic hepatic extraction (first-pass metabolism) is controlled.

Distribution: Tissue Penetration and Subcellular Localization

The distribution of 1,2,4-triazole-ethanamine compounds is heavily influenced by their basicity.

-

Volume of Distribution (Vd): Basic amines generally exhibit a high Volume of Distribution (often >2.5 L/kg in rodent models). Once absorbed, the protonated amine binds extensively to tissue proteins and phospholipids, leading to lower plasma concentrations relative to total body burden[4].

-

Lysosomal Trapping: A critical mechanistic consideration for this compound is its potential for subcellular sequestration. The unprotonated fraction of the drug passively diffuses across cell membranes. However, upon entering acidic intracellular compartments (such as endosomes or lysosomes, pH ~4.5–5.0), the amine becomes fully protonated and membrane-impermeable. This phenomenon, known as lysosomal trapping, significantly extends the tissue half-life and alters the apparent Vd[5].

Metabolic Pathways and Cytochrome P450 Interactions

The biotransformation of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine is characterized by a dual-pathway vulnerability. The molecule acts both as a substrate for phase I/II enzymes and as a potential inhibitor of Cytochrome P450 (CYP) enzymes.

Phase I: Oxidative Deamination and CYP Inhibition

The primary ethylamine chain is highly susceptible to oxidative deamination mediated by Monoamine Oxidases (MAO) and specific CYP isoforms. This reaction strips the amine group, forming a transient aldehyde that is rapidly oxidized into a pharmacologically inactive triazole-acetic acid derivative.

Conversely, the 1,2,4-triazole ring itself is highly resistant to metabolic degradation. However, the unhindered nitrogen atoms (specifically N4) possess a lone pair of electrons that can strongly coordinate with the heme iron in the active site of CYP enzymes (notably CYP3A4 and fungal CYP51)[6]. This coordination can lead to competitive or mechanism-based inhibition, a hallmark of triazole antifungals, necessitating careful drug-drug interaction (DDI) screening[6].

Phase II: Conjugation

The primary amine serves as a direct site for Phase II conjugation, primarily via N-acetylation catalyzed by N-acetyltransferases (NAT1/NAT2). The resulting N-acetyl metabolite is more lipophilic and lacks the basic properties of the parent drug, altering its subsequent renal clearance.

Figure 1: Primary metabolic pathways and CYP interactions of 1,2,4-triazole-ethanamine derivatives.

Experimental Protocols for PK Profiling

To ensure scientific integrity, PK evaluations must utilize self-validating experimental systems. Below are the definitive workflows for assessing the metabolic stability and in vivo PK of these compounds.

Protocol A: In Vitro Microsomal Stability Assay (Self-Validating)

Causality: This assay determines the intrinsic clearance ( Clint ) of the compound. Because the triazole ring can inhibit CYPs, auto-inhibition may skew results. We use low substrate concentrations (1 µM) to remain below the Ki of potential CYP inhibition.

-

Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2 .

-

Incubation: Mix microsomes (final protein concentration 0.5 mg/mL) with the triazole compound (1 µM). Include a positive control (e.g., Verapamil, known for rapid clearance) and a negative control (buffer without NADPH) to validate enzyme viability and rule out chemical instability.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

-

Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile precipitates proteins and halts enzymatic activity instantly.

-

Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS.

Protocol B: In Vivo Pharmacokinetics & LC-MS/MS Quantification

Causality: The lack of a strong UV chromophore in the simple 1,2,4-triazole ring necessitates the use of Electrospray Ionization tandem mass spectrometry (ESI-LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The primary amine easily accepts a proton ( [M+H]+ ), making ESI+ highly sensitive.

-

Formulation: Dissolve the HCl salt in sterile 0.9% saline. The salt form guarantees complete dissolution without the need for co-solvents like DMSO or Tween-80, which can independently alter PK parameters[2].

-

Dosing: Administer to male Wistar rats via intravenous (IV) tail vein injection (2 mg/kg) and oral (PO) gavage (10 mg/kg)[4].

-

Sampling: Collect serial blood samples (approx. 200 µL) from the jugular vein into K2-EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma.

-

Quantification: Precipitate plasma proteins with acetonitrile (containing internal standard). Analyze via LC-MS/MS.

-

Data Modeling: Use Non-Compartmental Analysis (NCA) to calculate Area Under the Curve (AUC), Clearance ( Cl ), Volume of Distribution ( Vd ), and Half-life ( t1/2 ).

Figure 2: Step-by-step experimental workflow for preclinical pharmacokinetic profiling.

Quantitative Pharmacokinetic Data Summary

The following table synthesizes the typical quantitative PK parameters observed for 1,2,4-triazole-ethanamine derivatives based on preclinical rodent models.

| Pharmacokinetic Parameter | Typical Range | Unit | Mechanistic Rationale |

| Oral Bioavailability (F) | 40 – 75 | % | High aqueous solubility from the HCl salt combined with moderate triazole permeability ensures efficient GI absorption[3]. |

| Clearance (Cl) | 15 – 45 | mL/min/kg | Moderate to high hepatic extraction driven by rapid MAO/CYP-mediated oxidative deamination of the ethylamine chain. |

| Volume of Distribution (Vd) | 2.5 – 6.0 | L/kg | Extensive tissue distribution and endosomal accumulation (lysosomal trapping) due to the basic primary amine[5]. |

| Half-life ( t1/2 ) | 2.0 – 5.5 | hours | Dictated by the balance between rapid metabolic deamination and slow release from tissue compartments[4]. |

| Time to Max Conc. ( Tmax ) | 0.5 – 1.5 | hours | Rapid absorption characteristic of low-molecular-weight, highly soluble hydrochloride salts[4]. |

Conclusion and Drug Development Implications

The pharmacokinetics of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride compounds present a fascinating dichotomy. The 1,2,4-triazole ring provides metabolic stability and target engagement potential but carries the risk of CYP450 inhibition[6]. Conversely, the ethylamine chain ensures excellent aqueous solubility and tissue penetration but introduces metabolic liabilities via oxidative deamination and N-acetylation.

For drug development professionals, optimizing this scaffold requires a delicate balance. Strategies such as alpha-methylation of the ethylamine chain (to introduce steric hindrance against MAO) or substituting the triazole ring to reduce heme-iron coordination can significantly improve the half-life and safety profile of next-generation candidates.

References

-

ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical - PubMed (NIH). Available at:[Link]

-

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride - NextSDS Chemical Substance Information. Available at:[Link]

-

An insight on medicinal attributes of 1,2,4-triazoles - PMC (NIH). Available at:[Link]

-

An Investigation of the Pharmacokinetics and Potential Metabolites of Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio) Acetate on Rats - DergiPark. Available at: [Link]

-

Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model - Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC (NIH). Available at:[Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. nextsds.com [nextsds.com]

- 3. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Journal of Faculty of Pharmacy of Ankara University » Submission » AN INVESTIGATION OF THE PHARMACOKINETICS AND POTENTIAL METABOLITES OF POTASSIUM 2-((4-AMINO-5- (MORFOLINOMETYL)-4H-1,2,4-TRIAZOL-3-YL)THIO) ACETATE ON RATS [dergipark.org.tr]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Thermodynamic Stability and Solution-Phase Profiling of 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine Hydrochloride

Executive Overview & Structural Dynamics

In modern medicinal chemistry and materials science, 1,2,4-triazole derivatives serve as critical building blocks due to their robust thermodynamic stability and unique hydrogen-bonding capabilities[1]. Specifically, 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (CAS: 1033521-69-5) is highly valued as a bioisostere for amide and carboxylic acid functions, and as a versatile ligand for transition metal coordination[1].

As a Senior Application Scientist, I frequently encounter the challenge of predicting how such bifunctional molecules behave in complex aqueous and organic environments. The thermodynamic stability of this compound in solution is dictated by the interplay between its highly electron-deficient, aromatic 6π -electron triazole core and the conformationally flexible ethylamine tether[1]. By isolating the compound as a hydrochloride salt, we fundamentally alter its lattice energy and solvation thermodynamics, ensuring a highly favorable enthalpy of hydration ( ΔHhyd ) that drives rapid, endothermic dissolution while preventing the oxidative degradation typical of free-base primary amines.

Thermodynamic Principles of Solution Stability

Acid-Base Speciation and pKa Profiling

The stability of this compound in aqueous media is intrinsically linked to its pH-dependent speciation. 1,2,4-Triazole is an amphoteric molecule; however, N1-alkylation (via the ethylamine chain) locks its tautomeric state, eliminating the acidic N1 proton[2]. Consequently, the molecule exhibits two distinct protonation sites in solution:

-

The Triazole Ring (N4/N2): 1-Alkyl-1,2,4-triazoles are very weak bases[3]. The protonation of the triazole ring occurs at a highly acidic pH, with a pKa typically around 2.4[2].

-

The Primary Amine: The terminal amine behaves as a standard aliphatic amine, with a pKa of approximately 9.8.

Because the compound is supplied as a hydrochloride salt, dissolving it in neutral water (pH ~7) yields a monocationic species where the primary amine is protonated ( −NH3+ ) and the triazole ring remains neutral. This electrostatic state maximizes ion-dipole interactions with water, enhancing thermodynamic stability and preventing auto-catalytic ring cleavage.

Figure 1: pH-dependent speciation of the compound in aqueous solution.

Thermal and Hydrolytic Resilience

The 1,2,4-triazole ring exhibits exceptional thermal resilience, often resisting decomposition up to extreme temperatures due to the thermodynamic stability of its alternating carbon-nitrogen π bonds[4]. In solution, the ring is highly resistant to both hydrolysis and oxidative cleavage. The primary vulnerability of the molecule under accelerated stress conditions (e.g., pH > 10, T > 80°C) is not ring opening, but rather the oxidative deamination of the ethylamine side chain.

Furthermore, the strong hydrogen-bonding network inherent to the triazole moiety contributes to its high melting point and stability, a property that is heavily leveraged when utilizing triazoles as proton-conducting electrolytes[5].

Self-Validating Experimental Methodologies

To establish a rigorous thermodynamic profile, we must employ orthogonal, self-validating analytical techniques. Relying on a single method (e.g., purely computational or purely chromatographic) introduces systemic bias. Below are the core protocols utilized in our laboratory to quantify the solution stability of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride.

Protocol A: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics

Causality: Traditional van 't Hoff analyses assume that the enthalpy of reaction ( ΔH ) is temperature-independent, which is often false for complex organic salts. ITC directly measures the heat of solvation, providing a true, assumption-free thermodynamic profile ( ΔH , ΔG , and ΔS ).

-

Preparation: Prepare a 10 mM solution of the hydrochloride salt in degassed, ultra-pure water (18.2 M Ω⋅ cm).

-

Equilibration: Load the reference cell with ultra-pure water and the sample cell with the solvent. Load the injection syringe with the 10 mM analyte solution.

-

Titration: Perform 20 serial injections (2 μ L each) into the sample cell at a constant temperature of 298.15 K, with a stirring speed of 1000 rpm.

-

Integration: Integrate the endothermic heat spikes (due to the breaking of the salt lattice and subsequent hydration) using the instrument's control software to calculate the exact enthalpy of dilution/solvation.

Protocol B: Potentiometric Titration for pKa Determination

Causality: To accurately map the speciation diagram (Figure 1), we must measure the pKa under constant ionic strength to ensure that activity coefficients remain stable, thereby yielding true thermodynamic pKa values rather than apparent ones[3].

-

Matrix Setup: Dissolve 50 mg of the compound in 50 mL of a 0.1 M KCl background electrolyte solution.

-

Acidification: Lower the pH to 1.5 using standardized 0.1 M HCl to force the molecule into its fully protonated, dicationic state.

-

Titration: Under a continuous nitrogen blanket (to prevent atmospheric CO2 from forming carbonic acid and skewing the baseline), titrate with standardized 0.1 M NaOH.

-

Validation: Calculate the first and second derivatives of the titration curve. Orthogonally validate the triazole pKa (~2.4) using UV-Vis spectrophotometric titration, as the protonation of the aromatic ring induces a measurable hypsochromic shift.

Protocol C: Accelerated Degradation Kinetics (HPLC-UV)

Causality: Real-time stability testing takes years. By subjecting the solution to elevated temperatures and applying the Arrhenius equation, we can calculate the activation energy ( Ea ) of degradation and accurately predict shelf-life at ambient conditions.

-

Incubation: Prepare 1.0 mg/mL solutions in three distinct buffers (pH 2.0, 7.4, and 10.0). Seal aliquots in amber glass ampoules to prevent photo-oxidation.

-

Thermal Stress: Incubate the ampoules in precision oil baths at 40°C, 60°C, and 80°C.

-

Sampling: At intervals of 0, 7, 14, and 28 days, remove an ampoule, immediately quench it in an ice-water bath to halt degradation, and analyze via HPLC-UV (detection at 210 nm).

-

Kinetic Modeling: Plot ln(C/C0) versus time to extract the degradation rate constant ( k ). Plot ln(k) versus 1/T to derive the activation energy ( Ea ).

Figure 2: Integrated experimental workflow for thermodynamic stability profiling.

Quantitative Data Summary

The table below consolidates the expected thermodynamic and physicochemical parameters for 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride based on the structural class and experimental derivations.

| Parameter | Value / Description | Method of Determination |

| Molecular Weight | 148.59 g/mol | High-Resolution Mass Spectrometry |

| pKa1 (Triazolium N4) | ~2.4 | Potentiometric / UV-Vis Titration |

| pKa2 (Primary Amine) | ~9.8 | Potentiometric Titration |

| Aqueous Solubility | > 100 mg/mL (at 25°C) | Gravimetric / HPLC |

| Hydrolytic Stability | Highly stable (pH 2.0 – 10.0) | Accelerated Degradation (HPLC) |

| Primary Degradation Pathway | Oxidative deamination of ethylamine | LC-MS/MS Structural Elucidation |

Conclusion

The thermodynamic stability of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in solution is a direct consequence of its highly stable 6π -electron aromatic system and its isolation as a hydrochloride salt. By maintaining the molecule in a pH range of 3.0 to 8.0, the compound exists predominantly as a monocation, maximizing its hydration energy while shielding the primary amine from nucleophilic degradation. For drug development professionals, understanding these thermodynamic boundaries is critical for formulation design, ensuring that this versatile building block remains intact during both synthesis and long-term aqueous storage.

References

-

Aeechem. "2-(1H-1,2,4-triazol-1-yl)ethanamine Hydrochloride". Aeechem.com. URL:[Link]

-

Wikipedia. "1,2,4-Triazole". Wikipedia.org. URL:[Link]

-

ResearchGate. "The pKa values of 1,2,4-triazole and its alkyl derivatives". ResearchGate.net. URL:[Link]

-

ACS Publications. "1H-1,2,4-Triazole: An Effective Solvent for Proton-Conducting Electrolytes". Chemistry of Materials. URL:[Link]

-

PMC. "Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance". NIH.gov. URL:[Link]

Sources

Application Note: Regioselective Synthesis of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of 1,2,4-triazole-containing pharmacophores and biochemical probes.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of primary aliphatic amines linked to nitrogen-rich heterocycles presents a unique challenge: preventing over-alkylation and controlling regioselectivity. Direct alkylation of 1H-1,2,4-triazole with 2-bromoethylamine hydrobromide is generally avoided in rigorous drug development protocols. The unprotected primary amine can act as a competing nucleophile, leading to the formation of aziridine intermediates, dimerization, or poly-alkylated byproducts.

To establish a self-validating and high-yielding protocol, we employ a Gabriel Synthesis approach . By utilizing N-(2-bromoethyl)phthalimide, the primary amine is sterically and electronically masked during the critical C–N bond formation step.

Regiochemical Control: 1H-1,2,4-triazole contains three nitrogen atoms, but alkylation under basic conditions (e.g., using K2CO3 in DMF) proceeds via the triazolide anion. The N1 position is favored over the N4 position due to a combination of reduced steric hindrance and thermodynamic stability. This specific base-solvent combination reliably drives the reaction to favor the N1-alkylated isomer, typically achieving a regioselectivity ratio of approximately 90:10 (N1:N4)[1]. The minor N4-isomer is highly polar and can be easily purged during standard chromatographic or crystallization workflows[2].

Quantitative Data Summary

The following table outlines the stoichiometric requirements and physicochemical properties of the reagents utilized in this validated workflow.

| Reagent / Material | MW ( g/mol ) | Equivalents | Function in Synthesis |

| 1H-1,2,4-Triazole | 69.07 | 1.00 | Nucleophile / Starting Material |

| N-(2-Bromoethyl)phthalimide | 254.08 | 1.10 | Electrophile / Amine Surrogate |

| Potassium Carbonate ( K2CO3 ) | 138.21 | 1.50 | Heterogeneous Base |

| Hydrazine Monohydrate | 50.06 | 2.50 | Gabriel Deprotecting Agent |

| 2M HCl in Diethyl Ether | 36.46 | 1.20 | Salt-Forming Reagent |

Step-by-Step Experimental Protocol

Stage 1: Regioselective N-Alkylation

-

Reaction Setup: Charge a flame-dried round-bottom flask with 1H-1,2,4-triazole (1.0 eq) and anhydrous K2CO3 (1.5 eq). Suspend the mixture in anhydrous N,N-dimethylformamide (DMF) (approx. 5 mL/mmol) under an inert nitrogen atmosphere.

-

Electrophile Addition: Stir the suspension at room temperature for 15 minutes to initiate the formation of the triazolide anion. Add N-(2-bromoethyl)phthalimide (1.1 eq) in one portion.

-

Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

-

Validation Checkpoint: Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The desired N1-alkylated intermediate exhibits a significantly higher Rf value than the highly polar, symmetric N4-isomer, allowing for clear visual confirmation of regioselectivity.

-

Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers extensively with 5% aqueous LiCl or brine to remove residual DMF. Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo.

Stage 2: Hydrazinolysis (Gabriel Deprotection)

-

Reaction Setup: Dissolve the crude N1-alkylated phthalimide intermediate in absolute ethanol (approx. 10 mL/mmol).

-

Deprotection: Add hydrazine monohydrate (2.5 eq) dropwise. Equip the flask with a reflux condenser and heat to reflux (approx. 80 °C) for 4 hours.

-

Validation Checkpoint: As the reaction progresses, a voluminous white precipitate of phthalhydrazide will form. The appearance of this solid is the primary visual indicator of successful phthalimide cleavage.

-

Isolation via Acid-Base Extraction: Cool the mixture to 0 °C and filter off the phthalhydrazide solid. Concentrate the filtrate. To ensure absolute removal of residual phthalhydrazide—a notorious contaminant in Gabriel syntheses—suspend the crude residue in 1M aqueous HCl. The target free amine readily dissolves as a water-soluble salt, while organic impurities remain insoluble. Wash the acidic aqueous layer with Dichloromethane (DCM) and discard the organic wash.

-

Free Amine Recovery: Basify the aqueous layer to pH 12 using 2M NaOH. Extract the liberated free amine into fresh DCM (3 × 15 mL). Dry over Na2SO4 and concentrate to yield the pure 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine as a pale oil.

Stage 3: Hydrochloride Salt Precipitation

-

Reaction Setup: Dissolve the free amine (1.0 eq) in a minimum volume of anhydrous diethyl ether or tetrahydrofuran (THF) and cool to 0 °C in an ice bath.

-

Salt Formation: Slowly add 2M HCl in diethyl ether (1.2 eq) dropwise under vigorous stirring.

-

Validation Checkpoint: The use of anhydrous ethereal HCl ensures water is excluded. Because the resulting hydrochloride salt is highly polar, it is entirely insoluble in ether. The immediate formation of a crystalline white precipitate serves as a self-validating visual cue of successful salt formation, leaving any non-basic impurities in the supernatant.

-

Collection: Filter the precipitate under a vacuum, wash with cold anhydrous ether, and dry under high vacuum to afford 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride.

Workflow Visualization

Workflow for the regioselective synthesis of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride.

References

-

An Investigation into the Alkylation of 1,2,4-Triazole ResearchGate[Link]

-

Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities MDPI[Link]

Sources

Application Notes & Protocols: Leveraging 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine Hydrochloride in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of medicinal chemistry, the 1,2,4-triazole ring stands out as a "privileged scaffold." Its prevalence in a multitude of clinically approved drugs is a testament to its versatile and favorable properties.[1][2][3] This five-membered heterocyclic system, with its three nitrogen atoms, is not merely a structural component but an active pharmacophore that enhances drug-like properties.[4][5] The triazole nucleus is metabolically stable and can engage in crucial hydrogen bonding and dipole interactions with biological targets, often acting as an isostere for amide, ester, or carboxylic acid groups.[2][6]

This guide focuses on a particularly valuable building block: 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (CAS: 1033521-69-5). This molecule synergistically combines the proven benefits of the 1,2,4-triazole ring with a reactive primary amine, connected by a flexible ethyl linker. This unique arrangement provides a robust and versatile starting point for synthesizing diverse compound libraries, enabling chemists to rapidly explore chemical space and optimize lead compounds. The hydrochloride salt form enhances stability and solubility, simplifying handling and reaction setup.

These application notes will elucidate the strategic advantages of this building block and provide detailed, field-proven protocols for its effective implementation in drug discovery workflows.

Physicochemical Profile and Medicinal Chemistry Rationale

The utility of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride stems from the distinct roles played by its constituent parts.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1033521-69-5 | [7][8] |

| Molecular Formula | C₄H₉ClN₄ | [8] |

| Molecular Weight | 148.59 g/mol | [8] |

| Appearance | White to off-white solid | Typical |

| Solubility | Soluble in water, polar organic solvents | Inferred |

The 1,2,4-Triazole Moiety: A Pharmacological Powerhouse

The 1,2,4-triazole ring is a cornerstone of many successful drugs, including the antifungal agent fluconazole and the antiviral ribavirin.[2][6] Its value is rooted in several key attributes:

-

Receptor Interaction: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, while the N-H group in the 1H-tautomer can act as a hydrogen bond donor. This allows for strong and specific interactions with amino acid residues in enzyme active sites or receptors.[5]

-

Metabolic Stability: The aromatic and electron-deficient nature of the triazole ring makes it resistant to oxidative metabolism, a critical feature for improving the pharmacokinetic profile of a drug candidate.[6]

-

Coordination Chemistry: In metalloenzymes, such as cytochrome P450-dependent enzymes, the triazole ring can coordinate with the heme iron, leading to potent inhibition. This is the well-established mechanism for azole antifungal drugs.[1][2]

-

Solubility and Polarity: The polar nature of the triazole ring can enhance the aqueous solubility of a molecule, which is often a challenge in drug development.[5]

The Ethylamine Linker: A Versatile Handle

The primary amine at the terminus of the ethyl linker is the key reactive site of the building block. This functional group opens the door to a vast array of well-established and reliable chemical transformations, making it an ideal anchor point for molecular elaboration. Its flexibility allows the attached triazole moiety to orient itself optimally within a binding pocket.

Caption: Structure of the building block highlighting its key functional regions.

Core Application: Amide Bond Formation

One of the most fundamental and reliable transformations in medicinal chemistry is the formation of an amide bond. This reaction allows for the coupling of the 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine building block with a wide array of carboxylic acids, effectively "decorating" the core scaffold with new R-groups to probe structure-activity relationships (SAR).

Causality: The nucleophilic primary amine readily attacks an activated carboxylic acid (e.g., an acyl chloride or an active ester formed in situ) to generate a stable amide linkage. This strategy is central to synthesizing peptidomimetics, enzyme inhibitors, and receptor ligands where the amide bond mimics a peptide bond or serves as a rigid linker.

Caption: Workflow for a standard amide coupling reaction.

Protocol 1: General Procedure for Amide Coupling via HATU

This protocol describes a robust and general method for coupling the title amine with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.

Materials:

-

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.0 eq)

-

Carboxylic acid of interest (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.0 eq) and the desired carboxylic acid (1.1 eq).

-

Solvation: Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the amine).

-

Basification: Add DIPEA (3.0 eq) to the solution. The first equivalent neutralizes the hydrochloride salt, the second neutralizes the carboxylic acid, and the third acts as a base for the coupling reaction. Stir for 5-10 minutes at room temperature.

-

Activation and Coupling: Add HATU (1.2 eq) to the reaction mixture in one portion. A slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

-

Quenching and Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase three times with ethyl acetate.

-

Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.

Core Application: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds, allowing for the synthesis of secondary amines. This reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.

Causality: This two-step, one-pot process is highly efficient for introducing diverse substituents onto the amine nitrogen. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion in the presence of the carbonyl starting material, preventing unwanted reduction of the aldehyde or ketone. This allows for the construction of more complex molecular architectures with excellent functional group tolerance.

Caption: Workflow for a standard reductive amination reaction.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a method for reacting the title amine with an aldehyde or ketone to form a secondary amine.

Materials:

-

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.0 eq)

-

Aldehyde or ketone of interest (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.0 eq) and the selected aldehyde or ketone (1.2 eq).

-

Solvation and Neutralization: Add anhydrous DCE (or THF) to dissolve the components. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and facilitate imine formation.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Gas evolution (hydrogen) may occur.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 4-24 hours).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel. A common eluent system is a gradient of methanol (containing a small amount of ammonium hydroxide to improve peak shape for basic amines) in dichloromethane.

Conclusion

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is a high-value, versatile building block for modern drug discovery. Its structure provides a direct route to incorporating the pharmacologically validated 1,2,4-triazole moiety into target molecules. The protocols detailed herein for amide coupling and reductive amination represent robust, scalable, and broadly applicable methods for leveraging this reagent in the synthesis of novel chemical entities. By applying these workflows, research scientists can efficiently generate diverse compound libraries, accelerate the hit-to-lead process, and ultimately advance the development of new therapeutic agents.

References

-

Aneja, B., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Arshad, M. F., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. [Link]

-

Singh, R., et al. (2022). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. Springer Proceedings in Materials. [Link]

-

Kumar, A., et al. (2023). Recent Advancements in Triazole-based Click Chemistry in Cancer Drug Discovery and Development. SynOpen. [Link]

-

El-Sawy, E. R., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]

-

Sharma, D., & Narasimhan, B. (2020). 1,2,3-Triazoles: Synthesis and Biological Application. IntechOpen. [Link]

-

NextSDS. (n.d.). 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride. NextSDS. [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry. [Link]

-

Al-Ostath, A. I., et al. (2024). Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega. [Link]

-

ResearchGate. (n.d.). 1,2,4-Triazoles: Synthetic approaches and pharmacological importance. (Review). ResearchGate. [Link]

-

Aziz-ur-Rehman, et al. (2022). Exploring recent developments on 1,2,4‐triazole: Synthesis and biological applications. Journal of the Chinese Chemical Society. [Link]

-

Mor, S., et al. (2017). A brief review article: Various synthesis and therapeutic importance of 1, 2, 4-triazole and its derivatives. Moroccan Journal of Chemistry. [Link]

-

PubChemLite. (n.d.). 2-(5-ethyl-1h-1,2,4-triazol-3-yl)ethan-1-amine hydrochloride. PubChemLite. [Link]

-

Wang, Y., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

-

Serdiuk, I. E., & Drapak, I. V. (2022). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules. [Link]

- Google Patents. (2016). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 5. cris.technion.ac.il [cris.technion.ac.il]

- 6. The role of 1,2,4-triazole_Chemicalbook [chemicalbook.com]

- 7. nextsds.com [nextsds.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in the preparation of novel antifungal agents

An In-Depth Guide to the Application of 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride in the Synthesis and Evaluation of Novel Antifungal Agents

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of new antifungal therapeutics.[1] The 1,2,4-triazole scaffold is a cornerstone of modern antifungal therapy, forming the pharmacophoric core of leading clinical agents.[2][3] These agents primarily function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p), a critical component in the ergosterol biosynthesis pathway.[4][5] Disruption of this pathway compromises the integrity of the fungal cell membrane, leading to growth inhibition or cell death.[6][7] This guide provides detailed protocols and scientific rationale for utilizing 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride, a versatile chemical building block, in the design, synthesis, and evaluation of novel antifungal candidates. We present robust methodologies for creating diverse chemical libraries and for assessing their biological activity, offering a strategic framework for researchers in medicinal chemistry and drug discovery.

The Strategic Importance of the Triazole-Ethylamine Scaffold

The selection of a starting material is a critical decision in a drug discovery campaign. 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride is an exemplary scaffold for several strategic reasons:

-

Embedded Pharmacophore : It contains the 1H-1,2,4-triazol-1-yl group, which is known to chelate the heme iron atom within the active site of the target enzyme, CYP51. This interaction is fundamental to the inhibitory activity of most azole antifungals.[1]

-

Reactive Handle for Diversification : The primary amine (-NH2) serves as a highly reactive nucleophile. This allows for straightforward chemical modification through well-established reactions, enabling the rapid synthesis of a wide array of derivatives.

-

Optimal Spacer : The ethyl (-CH2-CH2-) linker provides rotational flexibility, allowing the newly introduced chemical moieties to orient themselves effectively within the diverse and often narrow binding cleft of the CYP51 enzyme.[1] This strategic separation of the triazole "head" from the variable "tail" is a proven design principle in the development of potent triazole antifungals.[8][9]

Caption: Core structure of the triazole-ethylamine scaffold.

Protocols for the Synthesis of Novel Derivatives

The following protocols describe robust methods for generating libraries of novel compounds from the parent amine. The primary objective is to append a diverse range of chemical groups (R-groups) to the amine nitrogen to probe the structure-activity relationship (SAR).

Protocol 2.1: Synthesis of Schiff Base (Imine) Derivatives

Causality: Schiff base formation is a highly efficient and reversible condensation reaction between a primary amine and an aldehyde or ketone.[10] This one-step protocol is ideal for rapidly generating a large library of derivatives from a diverse pool of commercially available aldehydes. The resulting imine moiety introduces a rigid C=N bond, which can favorably orient substituents within the enzyme's active site.[11][12]

Caption: General workflow for Schiff base synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride (1.0 eq). To this, add the desired substituted aromatic or aliphatic aldehyde (1.05 eq).

-

Solvation: Add absolute ethanol as the solvent (approx. 10-15 mL per mmol of amine). Stir the mixture to achieve a suspension.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the dehydration step of the reaction.

-